1-(4,5-Diaminopyridin-3-YL)ethanone

Description

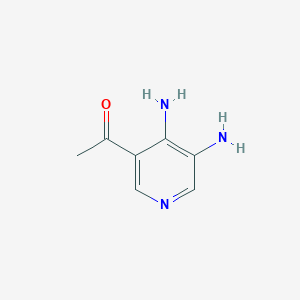

1-(4,5-Diaminopyridin-3-YL)ethanone is a pyridine-derived compound featuring an ethanone group at the 3-position and amino substituents at the 4- and 5-positions of the pyridine ring. Its molecular formula is C₇H₉N₃O, with a molecular weight of 151.17 g/mol. The amino groups confer nucleophilic reactivity, while the ketone moiety enables participation in condensation or cyclization reactions.

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

1-(4,5-diaminopyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H9N3O/c1-4(11)5-2-10-3-6(8)7(5)9/h2-3H,8H2,1H3,(H2,9,10) |

InChI Key |

XADYSWWDBTXUDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=CC(=C1N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-(4,5-Diaminopyridin-3-YL)ethanone, key comparisons are drawn with compounds sharing functional or structural similarities:

Functional Analogues: Thiophene-Based Methanones

Compounds 7a and 7b from Molecules (2012) exemplify methanone derivatives with heterocyclic cores:

- 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

Key Differences :

- The pyridine core in this compound provides greater aromatic stability compared to thiophene-based analogs, which are more electron-deficient.

- Amino groups in the pyridine derivative are less sterically hindered than the cyano or ester groups in 7a/7b, favoring nucleophilic substitution or metal coordination .

Structural Analogues: Substituted Ethanones

Neroli One (1-(3-Methyl-benzofuran-2-yl)-ethanone), a fragrance compound, shares the ethanone functional group but differs in its aromatic system:

Key Differences :

- The diaminopyridine derivative’s amino groups enable hydrogen bonding and solubility in polar solvents, unlike the hydrophobic benzofuran analog.

- Neroli One’s benzofuran core enhances volatility, making it suitable for perfumery, while the pyridine derivative’s stability suggests utility in non-volatile applications like drug synthesis .

Research Findings and Data

Electronic Properties

The electron-donating amino groups in this compound increase the electron density of the pyridine ring, as evidenced by computational studies on similar diaminopyridines. This contrasts with thiophene-based methanones (e.g., 7a/7b), where electron-withdrawing groups (cyano, ester) reduce ring electron density, altering reactivity in metal-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.